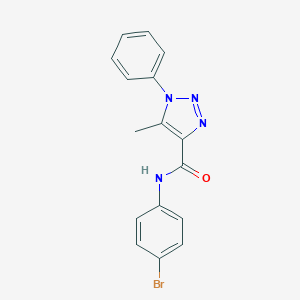
N-(4-Bromphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains a bromophenyl group, a methyl group, and a phenyl group attached to the triazole ring. The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2), which is commonly found in various drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized for pharmacological studies . The synthesis of these compounds often involves reactions like condensation and cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Wirkmechanismus
N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide binds to the N-terminal ATP-binding site of HSP90, which is critical for its function. By doing so, N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide prevents the binding of ATP to HSP90, leading to the inhibition of its function. This, in turn, leads to the degradation of various client proteins that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity towards HSP90. Unlike other compounds that target multiple proteins, N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide specifically targets HSP90, making it a valuable tool for studying the role of HSP90 in various biological processes. However, one of the limitations of using N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One of the most promising directions is in the development of new anti-cancer therapies. N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines, and further research could lead to the development of new cancer treatments. Another future direction is in the study of the role of HSP90 in various biological processes. N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be used as a valuable tool for studying the function of HSP90 and its role in various diseases and biological processes.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-bromoaniline with propargyl alcohol in the presence of a copper catalyst to yield 4-bromo-2-propynylaniline. This intermediate is then reacted with phenyl isocyanate to form the corresponding urea intermediate, which is finally cyclized with sodium azide to produce N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
- In-silico-Studien zeigten seine potenzielle antibakterielle Wirkung und machen es vielversprechend für die Entwicklung neuer Wirkstoffe zur Bekämpfung von grampositiven Krankheitserregern, einschließlich Enterococcus faecium-Biofilm-assoziierten Infektionen .
Antibakterielle Aktivität
TYK2-Enzymhemmung
Antibakterielle Screening
Thiazol-Derivate
Zusammenfassend lässt sich sagen, dass N-(4-Bromphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazol-4-carboxamid und seine Derivate vielversprechend für die antibakterielle Therapie, Enzymhemmung und Arzneimittelentwicklung sind. Forscher untersuchen weiterhin ihre Anwendungen in verschiedenen wissenschaftlichen Bereichen. 🌟
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAZBMNURNAFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

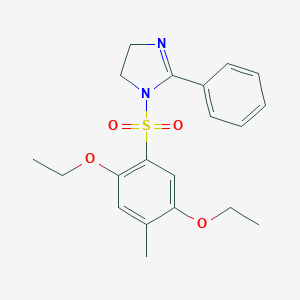
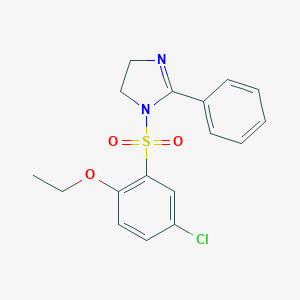
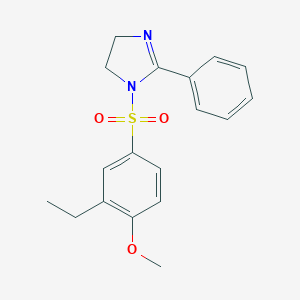
![4,5-dimethyl-2-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B497984.png)
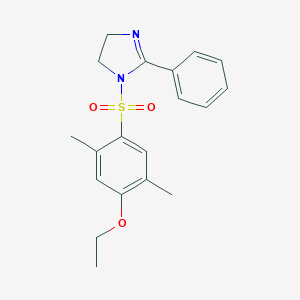
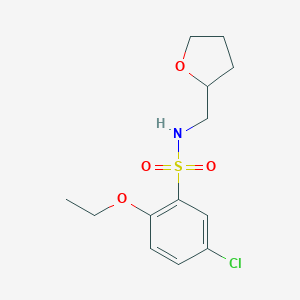


amine](/img/structure/B497991.png)
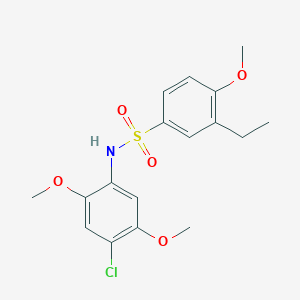

![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497996.png)
![(3,5-Dimethylphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B497998.png)
![2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B498001.png)